molecular formula C6H10N4O B13185684 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one

Cat. No.: B13185684
M. Wt: 154.17 g/mol
InChI Key: KAOXTENQBPIRFO-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with appropriate electrophiles. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one

InChI

InChI=1S/C6H10N4O/c1-10-4-8-9-6(10)5(11)2-3-7/h4H,2-3,7H2,1H3

InChI Key

KAOXTENQBPIRFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(=O)CCN

Origin of Product

United States

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